molecular formula C16H20N6O2 B7185933 N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B7185933
M. Wt: 328.37 g/mol
InChI Key: DZGFKZMMAKRDNE-UHFFFAOYSA-N
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Description

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and a pyrrolidinone moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-3-13(22-9-5-8-14(22)23)16(24)17-12-7-4-6-11(10-12)15-18-19-20-21(15)2/h4,6-7,10,13H,3,5,8-9H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGFKZMMAKRDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C2=NN=NN2C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Conversion of the pyrrolidinone to a pyrrolidinol derivative.

    Substitution: Introduction of halogen or other electrophilic groups onto the phenyl ring.

Scientific Research Applications

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The phenyl and pyrrolidinone groups may further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide is unique due to the presence of the tetrazole ring, which is not commonly found in many organic compounds. This ring structure imparts specific chemical properties and potential biological activity that distinguish it from other similar compounds.

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